molecular formula C6H10O B045756 Cyclohexanone CAS No. 108-94-1

Cyclohexanone

Cat. No.: B045756
CAS No.: 108-94-1
M. Wt: 98.14 g/mol
InChI Key: JHIVVAPYMSGYDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanone is an organic compound with the molecular formula C₆H₁₀O. It is a six-carbon cyclic molecule with a ketone functional group. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde. This compound is slightly soluble in water and miscible with common organic solvents. It is primarily used as a precursor to nylon, with millions of tonnes produced annually .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound predominantly involves the oxidation of cyclohexane in air, typically using cobalt catalysts. This process produces a mixture of cyclohexanol and this compound, which is then separated and purified .

Scientific Research Applications

Industrial Applications

1.1. Nylon Production
Cyclohexanone is primarily utilized in the nylon industry, where it serves as a precursor for the production of adipic acid and caprolactam . Approximately 70% of the world's caprolactam is derived from this compound, which is oxidized to form these compounds. Adipic acid and caprolactam are essential for producing nylon 6 and nylon 6,6, used in textiles, automotive parts, and consumer goods .

1.2. Solvent Uses
this compound is a versatile solvent employed in various applications:

  • Rubber and Plastics : Acts as a solvent for crude rubber, cellulose acetate, and polymers.
  • Coatings and Paints : Used in lacquers, varnishes, and as a coating additive.
  • Cleaning Products : Functions as a solvent in degreasers and spot removers .

Pharmaceutical Applications

This compound derivatives are significant in the pharmaceutical sector:

  • Synthesis of Drugs : It is involved in synthesizing antihistamines and other pharmaceutical compounds.
  • Laboratory Reagents : Utilized as a solvent for various laboratory chemicals and reactions .

Research Applications

In scientific research, this compound has been studied for its biological effects:

  • Toxicological Studies : Research indicates potential health risks associated with this compound exposure, including irritation and possible carcinogenic effects observed in animal studies .
  • Chemical Reactions : It serves as a reagent in organic synthesis, particularly in reactions involving the formation of oximes and other derivatives .

Environmental Considerations

While this compound has numerous applications, it poses environmental challenges:

  • Volatile Organic Compound (VOC) : As a VOC, it contributes to air pollution and can affect indoor air quality.
  • Health Risks : Exposure can lead to irritation of the skin and eyes, respiratory issues, and potential long-term health effects .

Data Tables

Application AreaSpecific UsesKey Chemicals Produced
IndustrialSolvent for rubber, plastics, coatingsAdipic acid, Caprolactam
PharmaceuticalSynthesis of antihistaminesVarious pharmaceutical compounds
ResearchOrganic synthesisOximes

Case Studies

Case Study 1: Nylon Production
A study on the nylon industry highlighted that this compound's conversion to caprolactam significantly impacts global production rates. The efficiency of this process underlines this compound's importance as a raw material.

Case Study 2: Toxicological Impact
Research published by IARC evaluated the carcinogenicity of this compound through animal studies. The findings indicated an increased incidence of liver tumors in exposed rats, emphasizing the need for careful handling and regulation in industrial applications .

Mechanism of Action

The mechanism of action of cyclohexanone involves its interaction with various molecular targets and pathways. For example, in the oxidation process, this compound can form hydroperoxides, lactones, and acids through free radical reactions . The exact mechanism can vary depending on the specific reaction and conditions.

Comparison with Similar Compounds

Cyclohexanone is often compared with similar compounds such as cyclohexane and cyclohexanol:

This compound’s unique properties, such as its ketone functional group and high solubility, make it a valuable compound in various industrial and research applications.

Biological Activity

Cyclohexanone is a cyclic ketone with the molecular formula C6H10OC_6H_{10}O. It is widely used in industrial applications, particularly as a solvent and an intermediate in the synthesis of various chemicals. However, its biological activity has garnered significant attention in recent years, particularly concerning its potential therapeutic effects and toxicity. This article delves into the biological activity of this compound, highlighting its anticancer properties, antioxidant capabilities, and potential for inducing genetic mutations.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound derivatives. A notable investigation synthesized four this compound curcumin analogs and evaluated their effects on castration-resistant prostate cancer (CRPC) cell lines, specifically PC3 and PLS10 cells. The results indicated that certain analogs exhibited superior anti-metastatic properties compared to curcumin itself.

Key Findings:

  • Inhibition of Metastasis : The analog 2A significantly inhibited the secretion and activity of matrix metalloproteinases (MMP-2 and MMP-9), which are critical for cancer cell invasion and metastasis. Analog 2F also reduced MMP activities but to a lesser extent .
  • IC Values : The IC50 values for the most effective analogs were reported as follows:
TreatmentIC50 (μmol/L)
Curcumin34.33 ± 4.25
2A9.00 ± 0.87
2F6.33 ± 0.76

This table summarizes the cytotoxicity of this compound analogs under different culture conditions, emphasizing their potential as therapeutic agents against CRPC.

Antioxidant Activity

This compound and its derivatives have also been studied for their antioxidant properties. Recent research indicates that specific this compound derivatives exhibit significant antioxidant activity comparable to standard antioxidants like vitamin C.

Research Highlights:

  • Molecular Docking Studies : These studies suggest that this compound derivatives interact with enzymes involved in antioxidant defense mechanisms, indicating their potential utility in anti-inflammatory research .
  • Total Antioxidant Activity : In comparative studies using the phosphomolybdenum technique, certain this compound derivatives demonstrated considerable antioxidant activity, suggesting their role in mitigating oxidative stress .

Genetic Toxicity

While this compound shows promise in therapeutic applications, concerns regarding its genetic toxicity have been raised. Various studies have assessed its mutagenic potential:

Summary of Genetic Toxicity Findings:

  • Chromosomal Aberrations : this compound has been shown to induce chromosomal aberrations in cultured human leukocytes and Chinese hamster ovary cells, particularly in the absence of an exogenous metabolic system .
  • Sister Chromatid Exchange : Exposure to this compound during the S-phase of cell division resulted in increased sister chromatid exchange rates, indicating potential mutagenic effects .

Case Studies

  • Prostate Cancer Study :
    • A study focusing on this compound curcumin analogs demonstrated their efficacy in reducing metastasis in CRPC cell lines by targeting MMP activities.
    • Results showed a significant reduction in cell migration and invasion compared to controls.
  • Antioxidant Research :
    • This compound derivatives were evaluated for their antioxidant properties using various assays, revealing strong activity that supports further investigation into their use as therapeutic agents against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the primary catalytic methods for synthesizing cyclohexanone, and how do reaction conditions influence selectivity?

this compound is commonly synthesized via catalytic oxidation of cyclohexanol or dehydrogenation of cyclohexanol. A Pd/SiO₂ catalyst achieves >99% selectivity at 110°C and hydrogen-to-phenol mole ratio of 1:4, with particle size (1 mm vs. 2 mm) significantly impacting conversion rates . Ionic liquids and gradient-corrected density-functional methods (e.g., Becke’s hybrid functional) are also employed to optimize reaction pathways and thermodynamic accuracy .

Q. How can spectroscopic techniques validate this compound purity and structural integrity in experimental settings?

FT-IR, Raman, and NMR spectroscopy are critical for characterizing this compound and its derivatives (e.g., this compound oxime). For example, Gaussian computational models analyze molecular electrostatic potential (MEP) maps and HOMO-LUMO gaps to confirm electronic structures . HPLC and GC-MS are recommended for quantifying this compound in reaction mixtures, with in situ ATR-FTIR enabling real-time monitoring of oxidation reactions .

Q. What safety protocols are essential for handling this compound in laboratory environments?

this compound is highly flammable and reacts explosively with oxidizers (e.g., hydrogen peroxide) and reducing agents (e.g., lithium hydrides). PPE should include butyl or polyvinyl alcohol gloves and Tychem® BR suits. Storage must adhere to OSHA standards (29 CFR 1910.132), with confined-space air monitoring to prevent explosive vapor accumulation .

Advanced Research Questions

Q. How can experimental design methodologies resolve contradictions in this compound reaction kinetics?

A three-level full factorial design (Box-Behnken) is effective for optimizing parameters like temperature, catalyst loading, and solvent ratios. For instance, photocatalytic oxidation of cyclohexanol to this compound achieved near-100% selectivity using this approach, with kinetic models validated via HPLC and GC-MS . Discrepancies in rate constants can arise from side reactions (e.g., hydroxylamine hydrogenation), requiring multivariate regression to isolate dominant pathways .

Q. What computational tools improve the accuracy of this compound’s thermodynamic property predictions?

Density-functional theory (DFT) with exact-exchange terms (e.g., Becke’s hybrid functional) reduces errors in atomization energies (<2.4 kcal/mol). The Colle-Salvetti correlation-energy formula, modified for electron density gradients, predicts partial molar volumes and compressibilities in this compound mixtures with <5% deviation from experimental data .

Q. How do interfacial phenomena influence this compound electrosynthesis efficiency?

Pickering-emulsion electrodes enhance biphasic oximation by creating localized microenvironments. The orientation of water molecules and incomplete hydrogen bonding at this compound interfaces improve Faradaic efficiency by 30–40%, addressing mass transport limitations in traditional reactors .

Q. What toxicological contradictions exist in this compound’s mutagenicity assessments?

this compound induces chromosomal aberrations in human cells and ploidy changes in rats but shows no bacterial mutagenicity (Ames test). These contradictions necessitate tiered testing: in vitro micronucleus assays followed by in vivo mammalian studies (e.g., bone marrow tests) for hazard classification .

Q. Methodological Best Practices

  • Data Contradiction Analysis : Compare experimental results (e.g., selectivity vs. conversion rates) with DFT or kinetic models to identify unaccounted variables (e.g., solvent polarity effects) .
  • Separation Techniques : Use ternary liquid-liquid equilibria (LLE) with solvents like isophorone to isolate this compound from water, achieving distribution ratios >2.0 at 308.15–328.15 K .
  • Catalyst Optimization : Screen particle size and pore structure (e.g., TS-1 zeolites) via BET surface area analysis to maximize this compound oxime yield in ammoximation reactions .

Properties

IUPAC Name

cyclohexanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIVVAPYMSGYDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9003-41-2
Record name Cyclohexanone, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6020359
Record name Cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Cyclohexanone appears as a colorless to pale yellow liquid with a pleasant odor. Less dense than water. Flash point 111 °F. Vapors heavier than air. Used to make nylon, as a chemical reaction medium, and as a solvent., Liquid; NKRA, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of peppermint and acetone, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor.
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/139
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Cyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name CYCLOHEXANONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/93
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0166.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

312.1 °F at 760 mmHg (NTP, 1992), 155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG, 154.00 to 156.00 °C. @ 760.00 mm Hg, 156 °C, 312 °F
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLOHEXANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/93
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0166.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

111 °F (NTP, 1992), 44 °C, 111 °F (44 °C) (closed cup), 44 °C c.c., 146 °F, 111 °F
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/139
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOHEXANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/93
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0166.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

50 to 100 mg/mL at 64 °F (NTP, 1992), SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C., 150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C, SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER, SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS, 25 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, water; ether; chloroform; organic solvents, Miscible at room temperature (in ethanol), 15%
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLOHEXANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Cyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name Cyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0166.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.947-0.950, 0.95
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Cyclohexanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name CYCLOHEXANONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/93
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0166.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (air= 1), Relative vapor density (air = 1): 3.4, 3.4
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CYCLOHEXANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/93
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

5.2 mmHg at 77 °F ; 10 mmHg at 101.7 °F (NTP, 1992), 5.0 [mmHg], 5 mm Hg at 26.4 °C, Vapor pressure, Pa at 20 °C: 500, 5 mmHg
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/139
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name CYCLOHEXANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/93
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0166.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

OILY LIQUID, WATER-WHITE TO PALE YELLOW LIQUID, Water-white to pale-yellow liquid ...

CAS No.

108-94-1, 9003-41-2
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone, homopolymer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLOHEXANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QOR3YM052
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CYCLOHEXANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/93
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/GW100590.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

3 °F (NTP, 1992), -31 °C, -32.1 °C, -49 °F
Record name CYCLOHEXANONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3044
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Cyclohexanone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYCLOHEXANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cyclohexanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003315
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name CYCLOHEXANONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name CYCLOHEXANONE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/93
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Cyclohexanone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0166.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A mixture of 1.00 g of cyclohexane, 0.063 g of hexahydro-1,3,5-trihydroxy-1,3,5-triazine-2,4,6-trione (3% by mole relative to cyclohexane), 29.0 g of acetic acid, 0.015 g of cobalt(II) acetate.4H2O and 0.015 g of manganese(II) acetate.4H2O was stirred at 100° C. in an atmosphere of oxygene gas (1 atm=0.1 MPa) for 8 hours. The resulting product in the reaction mixture was analyzed by gas chromatography and was found to yield cyclohexanon, adipic acid and glutaric acid in 1%, 42% and 13% yields, respectively, at 79% conversion of cyclohexane.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.063 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.015 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.015 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

The conditions that can be used above in subjecting the lignincontaining material to reaction with nitric acid must be mild. The reaction can be carried out using an aqueous mixture containing the lignin-containing material and aqueous nitric acid. The nitric acid used can have a concentration of about 5 to about 100 weight percent nitric acid, preferably about 15 to about 70 weight percent nitric acid. The mixture can contain about 0 to about 95 weight percent water, preferably about 40 to about 80 weight percent water. On a weight basis, the lignin-containing material (on a dry basis) and the nitric acid (as 100 percent nitric acid) can be in the range of about 1:0.1 to about 1:10, preferably about 1:1 to about 1:2. The above is mixed while it is maintained in a temperature range of about -10° to about 150° C., preferably about 20° to about 100° C., and a pressure of about 14.5 to about 1000 pounds per square inch gauge, preferably about 14.5 to about 100 pounds per square inch gauge, for about 1 minute to about 10 hours, preferably about 0.5 to about 2 hours. The resulting reaction product is then subjected to extraction with any suitable polar solvent, for example, a ketone, such as acetone, methylethylketone, cyclohexanone, etc., an alcohol, such as methanol, ethanol, normal propanol, isopropanol, butanol, decanol, and mixtures of the lower alcohols, such as those obtained in the industrial production of fuel grade methanol and ethanol, etc., tetrahydrofuran, dioxane, etc., or mixtures thereof. The extraction can be carried out at temperatures in the range of about 0° to about 200° C. and the extraction can be continued until no further extract is obtained. Removal of polar solvent from the extract can be effected by subjecting the extract to drying or distillation. The solid material obtained is the novel alcohol soluble product used herein.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lignin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
lignin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.